6-METHYL-5-HEPTEN-2-OL
6-METHYL-5-HEPTEN-2-OL
(R)-Sulcatol belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, (R)-sulcatol is considered to be a fatty alcohol lipid molecule (R)-Sulcatol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa) (R)-Sulcatol has been primarily detected in urine. Within the cell, (R)-sulcatol is primarily located in the cytoplasm. Outside of the human body, (R)-sulcatol can be found in herbs and spices. This makes (R)-sulcatol a potential biomarker for the consumption of this food product.
Sulcatol is a secondary alcohol. It has a role as a pheromone.
Sulcatol is a secondary alcohol. It has a role as a pheromone.
Brand Name:
Vulcanchem
CAS No.:
1569-60-4
VCID:
VC21116387
InChI:
InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3
SMILES:
CC(CCC=C(C)C)O
Molecular Formula:
C8H16O
Molecular Weight:
128.21 g/mol
6-METHYL-5-HEPTEN-2-OL
CAS No.: 1569-60-4
Cat. No.: VC21116387
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-Sulcatol belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, (R)-sulcatol is considered to be a fatty alcohol lipid molecule (R)-Sulcatol is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa) (R)-Sulcatol has been primarily detected in urine. Within the cell, (R)-sulcatol is primarily located in the cytoplasm. Outside of the human body, (R)-sulcatol can be found in herbs and spices. This makes (R)-sulcatol a potential biomarker for the consumption of this food product. Sulcatol is a secondary alcohol. It has a role as a pheromone. |
|---|---|
| CAS No. | 1569-60-4 |
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol |
| IUPAC Name | 6-methylhept-5-en-2-ol |
| Standard InChI | InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3 |
| Standard InChI Key | OHEFFKYYKJVVOX-UHFFFAOYSA-N |
| SMILES | CC(CCC=C(C)C)O |
| Canonical SMILES | CC(CCC=C(C)C)O |
| Boiling Point | 175.0 °C |
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